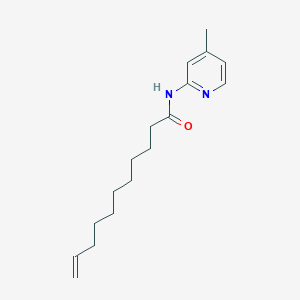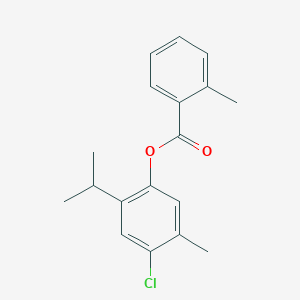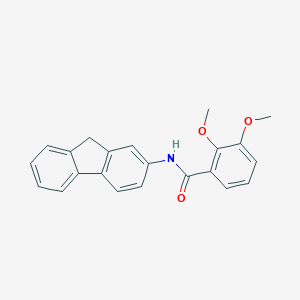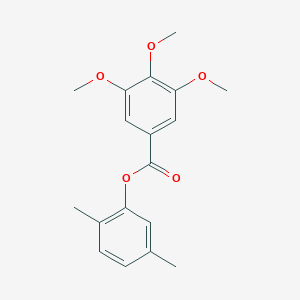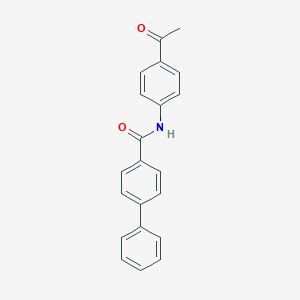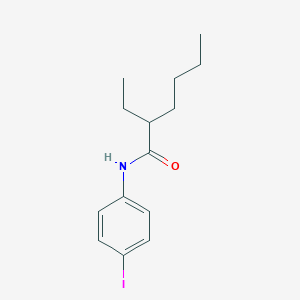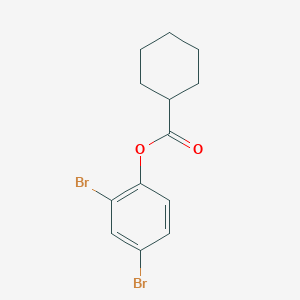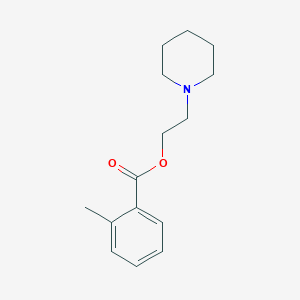![molecular formula C14H12NO+ B289753 9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
9-Methoxybenzo[c]quinolizin-11-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methoxybenzo[c]quinolizin-11-ium, also known as MBQ-11, is a synthetic compound that has been gaining attention in the field of neuroscience research due to its potential therapeutic applications.
作用机制
9-Methoxybenzo[c]quinolizin-11-ium acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive function and memory. By blocking this receptor, 9-Methoxybenzo[c]quinolizin-11-ium can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
9-Methoxybenzo[c]quinolizin-11-ium has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 9-Methoxybenzo[c]quinolizin-11-ium in lab experiments is its selective antagonism of the alpha7 nicotinic acetylcholine receptor, which allows for targeted manipulation of cognitive function and memory. However, one limitation is that 9-Methoxybenzo[c]quinolizin-11-ium is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the brain.
未来方向
For 9-Methoxybenzo[c]quinolizin-11-ium research include exploring its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of 9-Methoxybenzo[c]quinolizin-11-ium on cognitive function and memory. Finally, the development of more selective and potent compounds that target the alpha7 nicotinic acetylcholine receptor may lead to more effective treatments for cognitive disorders.
合成方法
9-Methoxybenzo[c]quinolizin-11-ium is synthesized through a multi-step process that involves the reaction of 2-amino-4-methoxybenzoic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is then subjected to a series of reduction and deprotection steps to yield 9-Methoxybenzo[c]quinolizin-11-ium as a yellow-orange powder.
科学研究应用
9-Methoxybenzo[c]quinolizin-11-ium has been shown to have potential therapeutic applications in the field of neuroscience research. It has been found to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have shown that 9-Methoxybenzo[c]quinolizin-11-ium can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
分子式 |
C14H12NO+ |
|---|---|
分子量 |
210.25 g/mol |
IUPAC 名称 |
9-methoxybenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1 |
InChI 键 |
NFYURWHHHBBLNY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
规范 SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



